4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
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Overview
Description
4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Mechanism of Action
Target of Action
Similar compounds such as 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives have been reported to act as inhibitors of bacterial dna gyrase b (gyrb) .
Mode of Action
Similar compounds have been shown to interact with their targets through various molecular interactions . These interactions can stabilize the molecular complexes, which can be quantitatively described using Quantum Theory of Atoms In Molecules (QTAIM) calculations .
Biochemical Pathways
Similar compounds have been shown to inhibit bacterial dna gyrase b (gyrb), which plays a crucial role in dna replication .
Result of Action
Similar compounds have shown anti-cancer activity against various cancer cell lines . For instance, one compound induced G2/M cell cycle arrest and resulted in apoptosis by altering the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-component reactions. One common method is the reaction of ketones, aldehydes, ammonium salts, and elemental sulfur under metal-free conditions . This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines or other reduced derivatives.
Scientific Research Applications
4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-cancer agent and antimicrobial compound.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine:
6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This compound has shown anti-cancer activity and is used in the study of cell cycle regulation and apoptosis.
Uniqueness
4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is unique due to its specific structure, which combines a thiazole ring with a piperazinone moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(2-ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-2-14-19-12-4-3-11(9-13(12)25-14)16(23)20-6-7-21(15(22)10-20)17-18-5-8-24-17/h3-5,8-9H,2,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOCAEAOFHTSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(C(=O)C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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